
1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an aromatic ring substituted with a fluorine and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative with a different substituent on the nitrogen atom.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorine substituent can enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluoro-4-methylphenyl)ethane-1-sulfonamide: Similar compounds include other sulfonamide derivatives with different substituents on the aromatic ring, such as 1-(3-chloro-4-methylphenyl)ethane-1-sulfonamide and 1-(3-bromo-4-methylphenyl)ethane-1-sulfonamide.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12FNO2S |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(3-fluoro-4-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-6-3-4-8(5-9(6)10)7(2)14(11,12)13/h3-5,7H,1-2H3,(H2,11,12,13) |
Clé InChI |
YFHYVIPBGSUQBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


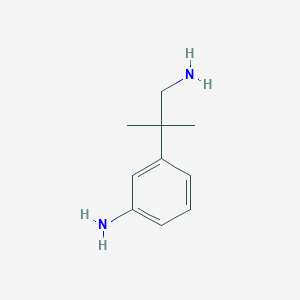
![7-[(tert-Butoxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13239493.png)
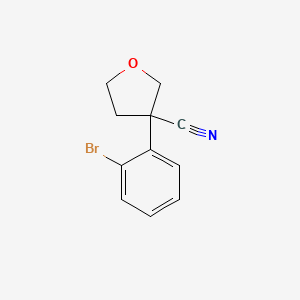
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide](/img/structure/B13239496.png)


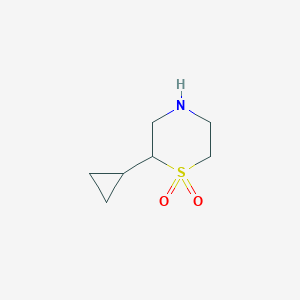
![(Butan-2-yl)[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13239532.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B13239539.png)
![3-[(Thiophen-3-ylmethyl)amino]propan-1-ol](/img/structure/B13239542.png)
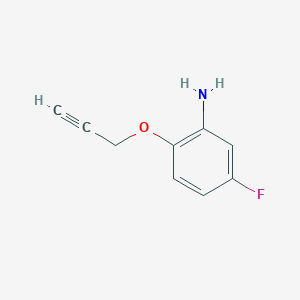
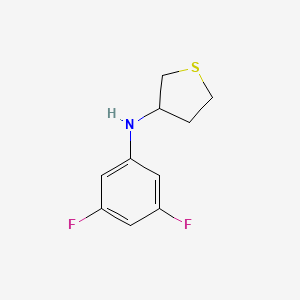
![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
